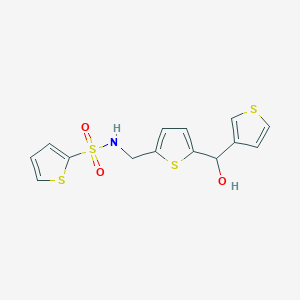

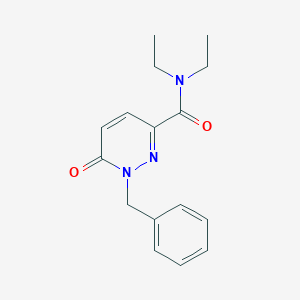

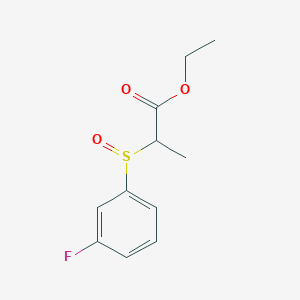

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activities

Antibacterial Activity and Synthesis of Heterocyclic Derivatives Research on the synthesis and characterization of heterocyclic compounds, such as benzimidazole derivatives, reveals their potential antibacterial activities. These compounds, characterized by their stability and fluorescence properties, demonstrate significant antibacterial effects against various bacteria strains, indicating their applicability in developing new antibacterial agents (Patil et al., 2015).

α-Glucosidase Inhibitors for Diabetes Treatment A study on the synthesis of albendazole derivatives as α-glucosidase inhibitors highlights the potential of such compounds in treating diabetes. These derivatives exhibit significant inhibition of α-glucosidase activity, suggesting their utility in managing blood sugar levels in diabetic patients (Şenkardeş et al., 2022).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis The use of microwave irradiation in synthesizing heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives, showcases an efficient method for producing complex molecules. This technique offers advantages in reaction speed and product yield, emphasizing its importance in medicinal chemistry and drug development (Abdalha et al., 2011).

Antioxidant Activity of Synthesized Compounds Investigations into the antioxidant activity of synthesized compounds, such as N-substituted benzyl/phenyl derivatives, reveal their potential in combating oxidative stress. These studies not only contribute to understanding the chemical properties of these compounds but also their potential therapeutic applications (Ahmad et al., 2012).

Anticancer and Antiviral Properties

Anticancer Agents Targeting Melanoma Research on benzamide derivatives with cytotoxicity against melanoma cells illustrates the potential of such compounds in targeted cancer therapy. These studies are crucial for developing new treatments that are more effective and selective against cancer cells, particularly for conditions like melanoma (Wolf et al., 2004).

Anti-Influenza Virus Activity The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their heterocycles demonstrate significant antiavian influenza virus activity. Such discoveries are vital for developing new antiviral drugs, especially in the face of emerging viral threats (Hebishy et al., 2020).

作用機序

Target of Action

The primary target of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound acts as an inhibitor of the proteasome, specifically targeting the Leishmania tarentolae proteasome 20S subunit .

Mode of Action

The compound interacts with its target, the proteasome, by binding to it and inhibiting its function . This inhibition disrupts the normal protein degradation process, leading to an accumulation of unneeded or damaged proteins. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been optimized for efficacy in mouse studies . These properties impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

生化学分析

Biochemical Properties

The biochemical properties of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are not fully understood yet. It is known that reactions at the benzylic position are very important for synthesis problems . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It is known that the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence its interactions with biomolecules and its effects at the molecular level.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. A related analogue showed suboptimal efficacy in an animal model of Chagas disease .

特性

IUPAC Name |

1-benzyl-N,N-diethyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-18(4-2)16(21)14-10-11-15(20)19(17-14)12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMDMAOMDMPECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

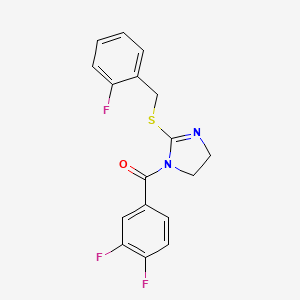

![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2473976.png)

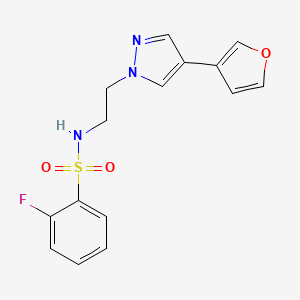

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

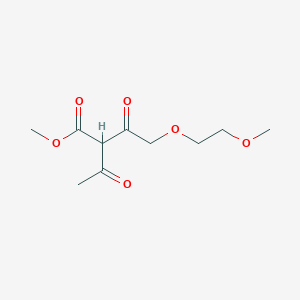

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)